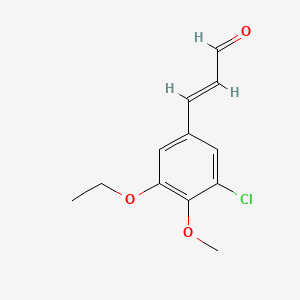
3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a chloro, ethoxy, and methoxy substituent on a phenyl ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal include other substituted phenylprop-2-enals with different substituents on the phenyl ring, such as:
- 3-(3-chloro-4-methoxyphenyl)prop-2-enal
- 3-(3-ethoxy-4-methoxyphenyl)prop-2-enal
- 3-(3-chloro-5-methoxyphenyl)prop-2-enal
Uniqueness
The presence of both chloro and ethoxy groups on the phenyl ring, along with the aldehyde functional group, provides a distinct set of properties that can be leveraged in various research and industrial contexts .
Propiedades
Fórmula molecular |
C12H13ClO3 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-11-8-9(5-4-6-14)7-10(13)12(11)15-2/h4-8H,3H2,1-2H3/b5-4+ |
Clave InChI |
FPUPAKIEESOPAO-SNAWJCMRSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C/C=O)Cl)OC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=CC=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


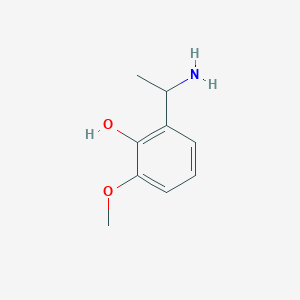
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

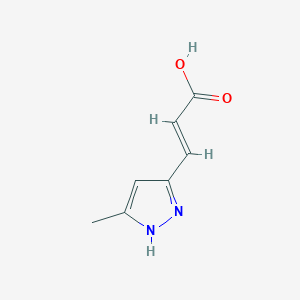
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
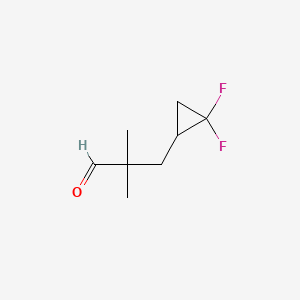
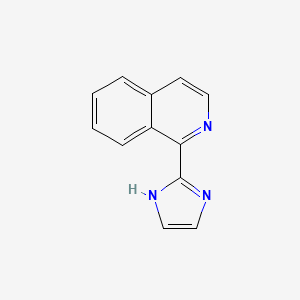

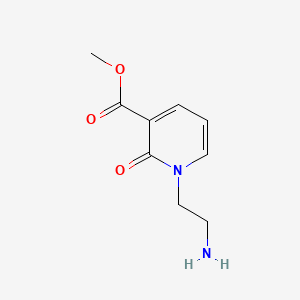
![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)
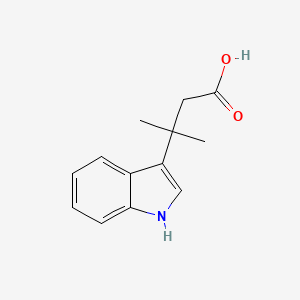
![Tert-butyl 3-(2-oxoethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13544061.png)

